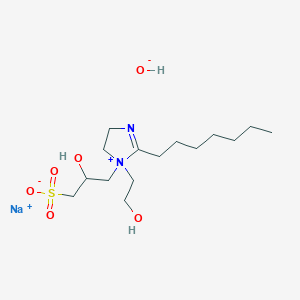

2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as HEPPS, and it is commonly used as a buffering agent in biological and biochemical research.

Mechanism Of Action

HEPPS acts as a buffering agent by maintaining a stable pH in the solution. It has a pKa value of 7.55, which makes it an effective buffer at physiological pH. It forms a weak acid-base equilibrium that resists changes in pH when acids or bases are added to the solution.

Biochemical And Physiological Effects

HEPPS has no known biochemical or physiological effects on living organisms. It is considered a safe compound for use in scientific research.

Advantages And Limitations For Lab Experiments

HEPPS has several advantages for use in lab experiments. It has a stable pH range, is highly soluble in water, and does not interfere with biological processes. However, HEPPS has some limitations, such as its high cost and the fact that it cannot be used in certain experiments where the pH needs to be precisely controlled.

List of

Future Directions

1. Investigating the potential use of HEPPS as a component in drug formulations.

2. Studying the effects of HEPPS on the stability of nanoparticles.

3. Developing new synthesis methods for HEPPS that are more cost-effective.

4. Exploring the use of HEPPS in the synthesis of new materials for biomedical applications.

5. Investigating the potential use of HEPPS in gene therapy.

6. Studying the effects of HEPPS on the activity of enzymes.

7. Developing new applications for HEPPS in the field of biotechnology.

8. Investigating the potential use of HEPPS in the production of biofuels.

9. Studying the effects of HEPPS on the growth and development of plants.

10. Developing new methods for the analysis of HEPPS in biological and environmental samples.

In conclusion, HEPPS is a synthetic compound that has gained popularity in scientific research for its potential applications in various fields. Its stable pH range and compatibility with biological processes make it an ideal buffering agent for many experiments. Further research is needed to explore its potential uses in drug formulations, gene therapy, and the production of biofuels.

Synthesis Methods

The synthesis of HEPPS involves the reaction of imidazole with sodium hydroxide, followed by the addition of heptanal and 3-chloro-2-hydroxypropanesulfonic acid. The resulting product is then purified through crystallization and recrystallization processes.

Scientific Research Applications

HEPPS is widely used in scientific research as a buffering agent for various biological and biochemical experiments. It is commonly used in cell culture media, electrophoresis, and protein purification. HEPPS is also used in the synthesis of nanoparticles and as a component in various drug formulations.

properties

CAS RN |

14351-00-9 |

|---|---|

Product Name |

2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt |

Molecular Formula |

C15H30N2NaO5S |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

sodium;3-[2-heptyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonate;hydroxide |

InChI |

InChI=1S/C15H30N2O5S.Na.H2O/c1-2-3-4-5-6-7-15-16-8-9-17(15,10-11-18)12-14(19)13-23(20,21)22;;/h14,18-19H,2-13H2,1H3;;1H2/q;+1;/p-1 |

InChI Key |

APRZRICSOILHPK-UHFFFAOYSA-M |

SMILES |

CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |

Canonical SMILES |

CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |

Other CAS RN |

14351-00-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)